4-Cyano-2-methoxybenzene-1-sulfonyl chloride
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Overview
Description
4-Cyano-2-methoxybenzene-1-sulfonyl chloride is an organic compound characterized by a benzene ring substituted with a cyano group (-CN) at the 4-position, a methoxy group (-OCH₃) at the 2-position, and a sulfonyl chloride group (-SO₂Cl) at the 1-position. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the desired functional groups.
Chlorosulfonation: This involves the reaction of 4-cyano-2-methoxybenzene with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
Industrial Production Methods: Industrial production typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Aqueous or alcoholic solutions of nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: 4-Cyano-2-methoxybenzoic acid.
Reduction: 4-Cyano-2-methoxyaniline.
Substitution: Various sulfonamides, sulfonate esters, or thioethers.
Scientific Research Applications
4-Cyano-2-methoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Safety and Hazards
4-Cyano-2-methoxybenzene-1-sulfonyl chloride is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . In case of ingestion, it is advised to call a poison center or doctor .
Mechanism of Action
Mode of Action
The mode of action of 4-Cyano-2-methoxybenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of this compound . .
Comparison with Similar Compounds
4-Cyano-2-methoxybenzene-1-sulfonyl chloride is unique due to its specific combination of functional groups. Similar compounds include:
4-Methoxybenzene-1-sulfonyl chloride: Lacks the cyano group.
4-Cyanobenzene-1-sulfonyl chloride: Lacks the methoxy group.
2-Methoxybenzene-1-sulfonyl chloride: Lacks the cyano group at the 4-position.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-cyano-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-13-7-4-6(5-10)2-3-8(7)14(9,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEGIUODCWBLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261791-90-5 |
Source
|
Record name | 4-cyano-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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